molecular formula C9H7N5 B2862105 3-(5-Amino-4H-1,2,4-triazol-3-YL)benzonitrile CAS No. 1016517-38-6

3-(5-Amino-4H-1,2,4-triazol-3-YL)benzonitrile

Cat. No.: B2862105
CAS No.: 1016517-38-6
M. Wt: 185.19
InChI Key: MNLATOISPURCAE-UHFFFAOYSA-N
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Description

3-(5-Amino-4H-1,2,4-triazol-3-YL)benzonitrile is an organic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their wide range of pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . The presence of the triazole ring in its structure makes it a valuable building block in medicinal chemistry and organic synthesis.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazoles, have been reported to possess a wide spectrum of pharmacological activities . They have been reported to inhibit kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase .

Mode of Action

It’s known that the compound can exist in three forms due to annular prototropic tautomerism . This tautomerism might play a role in its interaction with its targets.

Biochemical Pathways

Given the reported inhibition of kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase by similar compounds, it can be inferred that the compound may affect related biochemical pathways.

Result of Action

Given the reported pharmacological activities of similar compounds , it can be inferred that the compound may have significant effects at the molecular and cellular levels.

Action Environment

It’s known that the compound has high solubility in water , which could potentially influence its action and stability.

Chemical Reactions Analysis

3-(5-Amino-4H-1,2,4-triazol-3-YL)benzonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar compounds to 3-(5-Amino-4H-1,2,4-triazol-3-YL)benzonitrile include other 1,2,4-triazoles, such as:

These compounds share the triazole ring structure but differ in their substituents and specific properties. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

3-(3-amino-1H-1,2,4-triazol-5-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5/c10-5-6-2-1-3-7(4-6)8-12-9(11)14-13-8/h1-4H,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLATOISPURCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=NN2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016517-38-6
Record name 3-(5-amino-1H-1,2,4-triazol-3-yl)benzonitrile
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